Tozadenant: An In-Depth Technical Guide on a Selective Adenosine A₂A Receptor Antagonist
Tozadenant: An In-Depth Technical Guide on a Selective Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozadenant (SYN-115) is a potent and selective antagonist of the adenosine A₂A receptor that was investigated as a potential adjunctive therapy to levodopa for the treatment of motor fluctuations in patients with Parkinson's disease. Adenosine A₂A receptors, which are highly concentrated in the basal ganglia, modulate dopaminergic neurotransmission and have emerged as a promising non-dopaminergic target for Parkinson's disease. Preclinical studies in animal models of Parkinson's disease demonstrated the potential of tozadenant to improve motor function. Clinical development progressed to Phase 3 trials; however, the program was ultimately discontinued due to significant safety concerns, specifically the emergence of agranulocytosis, which in some cases led to fatal sepsis. This technical guide provides a comprehensive overview of tozadenant, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Levodopa remains the gold standard for symptomatic treatment; however, long-term therapy is often complicated by the development of motor fluctuations and dyskinesia. This has driven the search for non-dopaminergic therapeutic strategies to improve motor control and reduce the side effects associated with chronic levodopa use.
One of the most promising non-dopaminergic targets is the adenosine A₂A receptor. These G-protein coupled receptors are densely expressed on striatopallidal neurons of the indirect pathway in the basal ganglia, where they are co-localized with dopamine D₂ receptors. Activation of A₂A receptors by endogenous adenosine antagonizes the function of D₂ receptors, thereby exacerbating motor deficits in Parkinson's disease. Consequently, blockade of A₂A receptors with a selective antagonist is hypothesized to potentiate dopaminergic signaling and improve motor function. Tozadenant was developed as a selective A₂A receptor antagonist for this purpose.
Chemical Properties
| Property | Value |
| IUPAC Name | 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide |
| Molecular Formula | C₁₉H₂₆N₄O₄S |
| Molecular Weight | 406.5 g/mol |
| SMILES | CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O |
| Synonyms | SYN-115, RO-4494351 |
Mechanism of Action
Tozadenant functions as a selective antagonist of the adenosine A₂A receptor. In the basal ganglia, dopamine and adenosine have opposing effects on the regulation of motor activity. Dopamine, acting through D₂ receptors on the indirect pathway, is inhibitory. Conversely, adenosine, acting through A₂A receptors, is excitatory. By blocking the A₂A receptor, tozadenant reduces the inhibitory output from the indirect pathway, thereby restoring a more balanced level of motor control. This is particularly relevant in the context of Parkinson's disease, where diminished dopamine levels lead to overactivity of the indirect pathway.
Caption: Adenosine A₂A receptor signaling pathway and the inhibitory action of tozadenant.
Preclinical Pharmacology
In Vitro Pharmacology
Tozadenant's affinity and selectivity for adenosine receptors were characterized through radioligand binding assays. These assays are crucial for determining the potency of a compound at its intended target and its potential for off-target effects.
Table 1: Tozadenant Binding Affinity (Ki) at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. A₂A |
| A₂A | 4.9 - 11.5 | - |
| A₁ | 1320 | ~115 - 269 |
| A₂B | >10,000 | >870 |
| A₃ | >10,000 | >870 |
Data compiled from publicly available sources. The range for A₂A reflects values reported across different studies.
Tozadenant demonstrates high affinity for the human adenosine A₂A receptor, with reported Ki values in the low nanomolar range. Importantly, it exhibits significant selectivity over the A₁ receptor and even greater selectivity against A₂B and A₃ receptors, indicating a favorable profile for targeted A₂A antagonism.
In Vivo Pharmacology in Animal Models of Parkinson's Disease
The efficacy of tozadenant in ameliorating motor symptoms of Parkinson's disease was evaluated in established animal models.
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MPTP-Treated Primate Model: In a study utilizing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated common marmosets, a well-established primate model of Parkinson's disease, tozadenant was investigated both as a monotherapy and in combination with the NR2B antagonist Radiprodil. When administered alone at clinically relevant doses, tozadenant demonstrated an improvement in motor disability. The combination of tozadenant and Radiprodil resulted in a significant increase in motor activity and a more pronounced improvement in motor disability compared to either drug alone, without inducing significant dyskinesia.
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Rodent Models of Non-Motor Symptoms: Tozadenant was also investigated in rat models of depression and anxiety, which are common non-motor symptoms of Parkinson's disease. In the forced swim test, tozadenant significantly reduced immobility time, suggesting an antidepressant-like effect. In the chronic mild stress-induced anhedonia model, tozadenant reversed the stress-induced depression-like state. Furthermore, in the elevated plus-maze test, tozadenant demonstrated anxiolytic effects, indicated by an increased time spent in the open arms of the maze.
Clinical Development
Tozadenant underwent a clinical development program that included Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as an adjunctive treatment for Parkinson's disease.
Pharmacokinetics
A Phase 1 study in healthy male subjects investigated the absorption, metabolism, and excretion of a single oral dose of [¹⁴C]-tozadenant. The key pharmacokinetic parameters are summarized below.
Table 2: Pharmacokinetic Parameters of Tozadenant in Healthy Volunteers (Single 240 mg Oral Dose)
| Parameter | Value | Unit |
| Cmax (Tozadenant) | 1.74 | µg/mL |
| Tmax | 2 - 4 | hours |
| t₁/₂ | 12 - 20 | hours |
| AUC(₀-t) | 35.0 | h*µg/mL |
| Urinary Excretion (Unchanged) | ~11 | % of dose |
| Fecal Excretion (Unchanged) | ~12 | % of dose |
Tozadenant was rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours. It exhibited a half-life that supports twice-daily dosing. The majority of the drug was eliminated through metabolism, with only a small fraction of the unchanged drug excreted in the urine and feces.
Phase 2b Clinical Trial (NCT01283594)
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2b study was conducted to assess the efficacy and safety of tozadenant in levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.
Table 3: Key Design Features of the Phase 2b Trial
| Feature | Description |
| Patient Population | Levodopa-treated PD patients with at least 2.5 hours of "off" time per day. |
| Intervention | Tozadenant (60, 120, 180, or 240 mg twice daily) or placebo. |
| Treatment Duration | 12 weeks. |
| Primary Endpoint | Change from baseline in daily "off" time. |
| Secondary Endpoints | Change in "on" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores. |
Results: The trial met its primary endpoint, demonstrating a statistically significant reduction in "off" time for the 120 mg and 180 mg twice-daily doses compared to placebo.
Table 4: Efficacy Results of the Phase 2b Trial (Change from Baseline at Week 12)
| Treatment Group | Mean Change in "Off" Time (hours/day) | p-value vs. Placebo |
| Placebo | -0.1 | - |
| Tozadenant 120 mg BID | -1.1 | 0.0039 |
| Tozadenant 180 mg BID | -1.2 | 0.0039 |
Tozadenant was generally well-tolerated at the 120 mg and 180 mg doses. The most common adverse events were dyskinesia, nausea, and dizziness. The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.
Phase 3 Clinical Program and Discontinuation
Based on the promising Phase 2b results, a Phase 3 clinical program was initiated. The program included the CL-05 study, a randomized, placebo-controlled trial evaluating the efficacy and safety of tozadenant. However, in November 2017, Acorda Therapeutics announced the discontinuation of the tozadenant clinical development program. This decision was based on the emergence of serious adverse events, including cases of agranulocytosis, a severe reduction in white blood cells, which led to sepsis and fatalities in some trial participants. The company concluded that the potential for these severe hematological toxicities could not be adequately managed with safety monitoring.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the characterization of adenosine A₂A receptor antagonists like tozadenant.
Radioligand Binding Assay for Adenosine A₂A Receptor
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the adenosine A₂A receptor using a competitive binding assay with a radiolabeled ligand.
